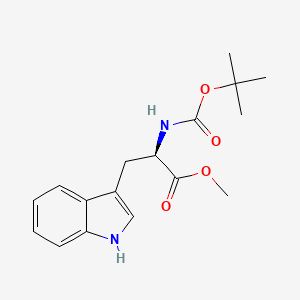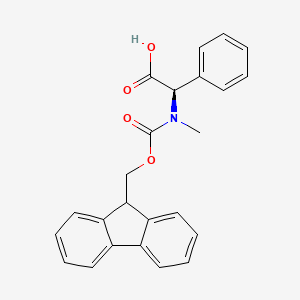
Fmoc-L-Lys(Me3)-OH*Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(Me3)-OH*Cl, also known as N-alpha-Fmoc-N-alpha-trimethyl-N-L-lysine chloride, is a derivative of lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C24H31ClN2O4 and a molecular weight of 446.97 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Me3)-OH*Cl typically involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The trimethylation of the lysine side chain is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained by reacting the protected and trimethylated lysine with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Lys(Me3)-OH*Cl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using piperidine, allowing the lysine residue to participate in further peptide coupling reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the free lysine derivative.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Hydrochloric Acid: Used to form the chloride salt of the compound.
Methyl Iodide: Used for the trimethylation of the lysine side chain.
Major Products Formed
Fmoc-L-Lys(Me3)-OH: Formed after the removal of the chloride ion.
L-Lys(Me3)-OH: Formed after the removal of the Fmoc group.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-L-Lys(Me3)-OH*Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in the preparation of peptide linkers for monoclonal antibody-drug conjugates .
Biology
In biological research, the compound is used to study protein modifications and interactions. It is particularly useful in the analysis of protein methylation and its effects on cellular functions .
Medicine
The compound is used in the development of therapeutic peptides and proteins. It is also employed in the synthesis of peptide-based drugs and diagnostic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and bioprinting .
Mecanismo De Acción
The primary mechanism of action of Fmoc-L-Lys(Me3)-OH*Cl involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The trimethylation of the lysine side chain enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Me2)-OH HCl: A similar compound with two methyl groups on the lysine side chain.
Fmoc-Lys(Boc)-OH: A compound with a tert-butyloxycarbonyl (Boc) protecting group instead of trimethylation.
Fmoc-Arg(Me,Pbf)-OH: A compound with a different amino acid (arginine) and protecting groups.
Uniqueness
Fmoc-L-Lys(Me3)-OH*Cl is unique due to its trimethylated lysine side chain, which provides enhanced stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623909 |
Source


|
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 |
Source


|
| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)


![4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B8194941.png)


![NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)


![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid](/img/structure/B8194986.png)




